molecular formula C23H28O2 B14253442 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate CAS No. 189949-63-1

4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate

Cat. No.: B14253442
CAS No.: 189949-63-1
M. Wt: 336.5 g/mol
InChI Key: MLIJVPDGFIZAFI-UHFFFAOYSA-N
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Description

4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a benzoate moiety through a prop-2-en-1-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate typically involves the esterification of 4-Heptylphenol with 4-(prop-2-EN-1-YL)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-Heptylbenzoic acid or 4-Heptylbenzophenone.

    Reduction: Formation of 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(prop-2-yn-1-yl)benzoate: Similar in structure but with a methyl group instead of a heptyl group.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a prop-2-yn-1-yloxy group instead of a prop-2-EN-1-YL group.

    4-(prop-2-en-1-yl)phenol: Lacks the benzoate moiety.

Uniqueness

4-Heptylphenyl 4-(prop-2-EN-1-YL)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its heptyl chain imparts hydrophobic characteristics, while the ester linkage and phenyl ring contribute to its reactivity and potential biological activity.

Properties

CAS No.

189949-63-1

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

(4-heptylphenyl) 4-prop-2-enylbenzoate

InChI

InChI=1S/C23H28O2/c1-3-5-6-7-8-10-20-13-17-22(18-14-20)25-23(24)21-15-11-19(9-4-2)12-16-21/h4,11-18H,2-3,5-10H2,1H3

InChI Key

MLIJVPDGFIZAFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CC=C

Origin of Product

United States

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